molecular formula C5H5ClN2OS B14555703 Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide CAS No. 61821-97-4

Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide

Cat. No.: B14555703
CAS No.: 61821-97-4
M. Wt: 176.62 g/mol
InChI Key: XDBZVIOFKVAQBI-UHFFFAOYSA-N
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Description

Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide: is a heterocyclic compound belonging to the pyridazine family It is characterized by the presence of a chlorine atom at the 3-position, a methylthio group at the 6-position, and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide typically involves the functionalization of the pyridazine scaffold. One common method includes the selective metalation of 3-alkylthio-6-chloropyridazine using TMPMgCl·LiCl, followed by catalyst-tuned cross-coupling reactions with arylzinc halides . This approach allows for the regioselective introduction of various substituents on the pyridazine ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxide group can be reduced under specific conditions.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrially relevant materials.

Mechanism of Action

The mechanism of action of Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

  • 3-Chloro-6-(methylsulfonyl)pyridazine
  • 3,6-Dichloropyridazine
  • 3-Chloro-6-(4-chlorophenyl)pyridazine

Comparison: Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxide group further enhances its potential for diverse chemical transformations and applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61821-97-4

Molecular Formula

C5H5ClN2OS

Molecular Weight

176.62 g/mol

IUPAC Name

3-chloro-6-methylsulfanyl-1-oxidopyridazin-1-ium

InChI

InChI=1S/C5H5ClN2OS/c1-10-5-3-2-4(6)7-8(5)9/h2-3H,1H3

InChI Key

XDBZVIOFKVAQBI-UHFFFAOYSA-N

Canonical SMILES

CSC1=[N+](N=C(C=C1)Cl)[O-]

Origin of Product

United States

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